Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate is a synthetic organic compound that belongs to the pyrrole family This compound is characterized by the presence of a trifluorophenyl group, a methoxy group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Trifluorophenyl Group: The trifluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, using a trifluorophenylboronic acid and a halogenated pyrrole intermediate.
Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as hydrogen peroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and heat.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 4-hydroxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate.
Reduction: 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-methanol.
Substitution: 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate derivatives with substituted halogens.
Scientific Research Applications
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes or receptors, while the pyrrole ring provides structural stability. The methoxy and carboxylate groups may participate in hydrogen bonding and electrostatic interactions, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-methoxy-5-phenyl-1H-pyrrole-3-carboxylate: Lacks the trifluorophenyl group, resulting in different chemical and biological properties.
Methyl 4-methoxy-5-(2,4-difluorophenyl)-1H-pyrrole-3-carboxylate: Contains fewer fluorine atoms, which may affect its reactivity and binding affinity.
Methyl 4-methoxy-5-(2,6-difluorophenyl)-1H-pyrrole-3-carboxylate: Different fluorine substitution pattern, leading to variations in its chemical behavior.
Uniqueness
Methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its electronic properties and reactivity. This makes it a valuable compound for studying the effects of fluorination on chemical and biological systems.
Properties
Molecular Formula |
C13H10F3NO3 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
methyl 4-methoxy-5-(2,4,6-trifluorophenyl)-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C13H10F3NO3/c1-19-12-7(13(18)20-2)5-17-11(12)10-8(15)3-6(14)4-9(10)16/h3-5,17H,1-2H3 |
InChI Key |
QTRADCYIYOXSTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(NC=C1C(=O)OC)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.